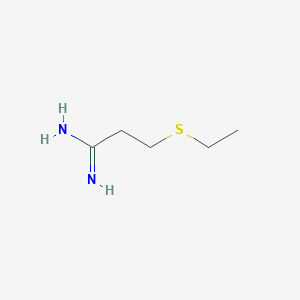
(R)-1-Cyclobutylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Cyclobutylpropan-2-ol is an organic compound characterized by a cyclobutyl group attached to a propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutylpropan-2-ol typically involves the reduction of cyclobutyl ketones or the asymmetric hydrogenation of cyclobutyl-substituted alkenes. Common reagents used in these reactions include hydrogen gas in the presence of a chiral catalyst, such as rhodium or ruthenium complexes. The reaction conditions often require elevated temperatures and pressures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-Cyclobutylpropan-2-ol may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced catalytic systems and optimized reaction parameters to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Cyclobutylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to cyclobutyl ketones using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to cyclobutyl alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclobutyl ketones.
Reduction: Cyclobutyl alcohols.
Substitution: Cyclobutyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-Cyclobutylpropan-2-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis and catalysis.
Biology
In biological research, ®-1-Cyclobutylpropan-2-ol serves as a model compound to study enzyme-catalyzed reactions and metabolic pathways involving cyclobutyl groups. It is also used in the development of enzyme inhibitors and pharmaceuticals.
Medicine
The compound’s potential therapeutic applications include the development of drugs targeting specific enzymes or receptors. Its chiral nature makes it a candidate for enantioselective drug design, where the ®-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart.
Industry
In the industrial sector, ®-1-Cyclobutylpropan-2-ol is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis.
Wirkmechanismus
The mechanism of action of ®-1-Cyclobutylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes, where the compound’s structure influences its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylmethanol: Similar structure but lacks the propan-2-ol moiety.
Cyclobutylamine: Contains an amine group instead of a hydroxyl group.
Cyclobutylacetone: Features a ketone group in place of the hydroxyl group.
Uniqueness
®-1-Cyclobutylpropan-2-ol is unique due to its chiral center and the presence of both cyclobutyl and propan-2-ol functionalities. This combination imparts distinct reactivity and stereochemical properties, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(2R)-1-cyclobutylpropan-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7-3-2-4-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
PVMGDPQPPYXCBM-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC1CCC1)O |
Kanonische SMILES |
CC(CC1CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
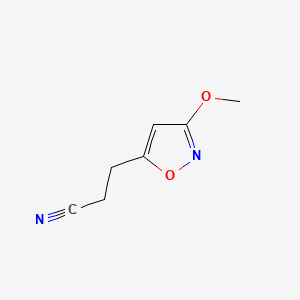


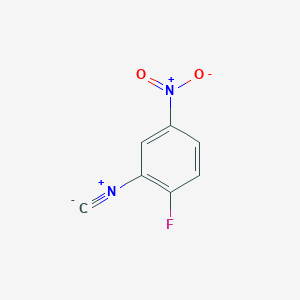

![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
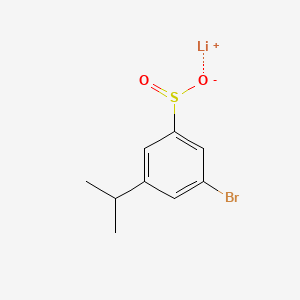
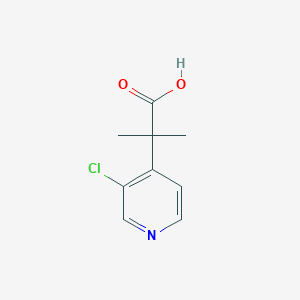

![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)


